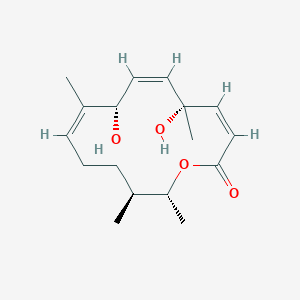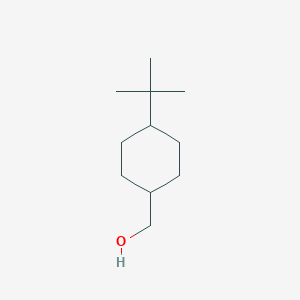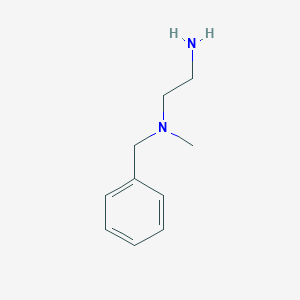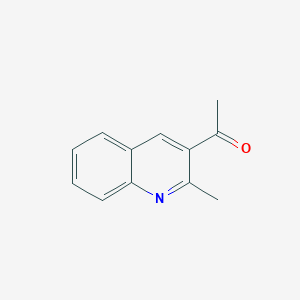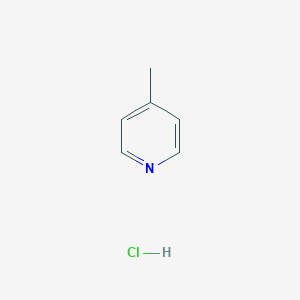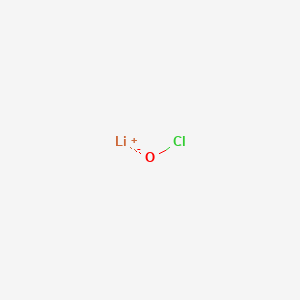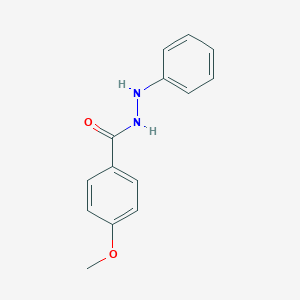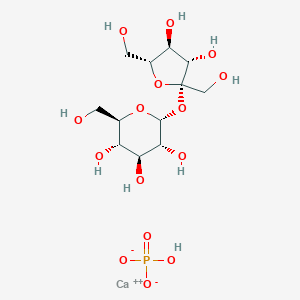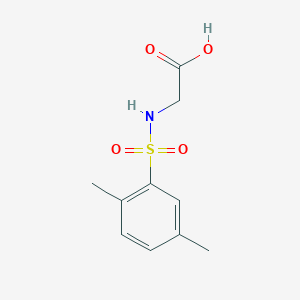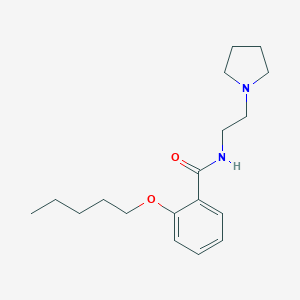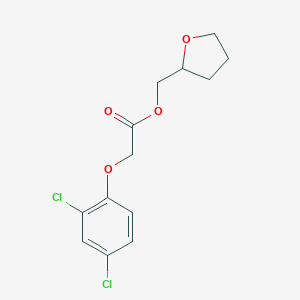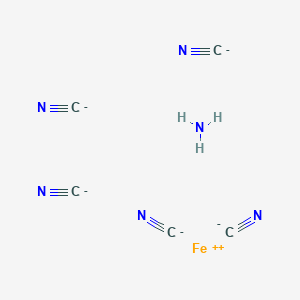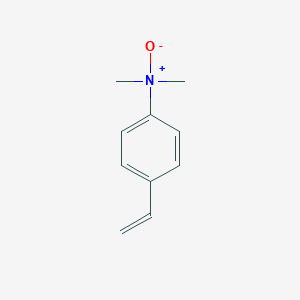
4-ethenyl-N,N-dimethylbenzeneamine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethenyl-N,N-dimethylbenzeneamine oxide, also known as N,N-dimethyl-4-vinylaniline N-oxide (DMVAO), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the family of N-oxides, which are known for their ability to act as oxidants and to undergo various chemical reactions.
作用機序
DMVAO acts as an oxidant by donating an oxygen atom to a substrate, which results in the formation of a radical cation. The radical cation can undergo various reactions, such as addition, elimination, and rearrangement, depending on the nature of the substrate and the reaction conditions. DMVAO can also undergo various chemical reactions, such as reduction, rearrangement, and cyclization, depending on the reaction conditions and the presence of other reagents.
生化学的および生理学的効果
DMVAO has been shown to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory activities. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. DMVAO has been proposed as a potential therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related diseases.
実験室実験の利点と制限
DMVAO has several advantages for lab experiments, such as its high stability and solubility in various solvents. It is also easy to handle and store. However, DMVAO has some limitations, such as its potential toxicity and its sensitivity to air and moisture. It is important to handle DMVAO with caution and to store it in a dry and dark place.
将来の方向性
There are several future directions for the research on DMVAO. One direction is to investigate the mechanism of action of DMVAO in more detail, including its interactions with various substrates and its role in various chemical reactions. Another direction is to explore the potential therapeutic applications of DMVAO in various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, the development of new synthetic methods for DMVAO and its derivatives can lead to the discovery of new compounds with unique properties and potential applications.
合成法
DMVAO can be synthesized by the oxidation of 4-ethenyl-N,N-dimethylbenzeneamine oxide-4-vinylaniline using hydrogen peroxide or other oxidizing agents. The reaction is typically carried out in the presence of a catalyst, such as a metal salt, and under specific reaction conditions. The yield and purity of DMVAO can be improved by optimizing the reaction parameters, such as the reaction time, temperature, and concentration of the reactants.
科学的研究の応用
DMVAO has been widely used in scientific research due to its unique properties, including its ability to act as an oxidant and to undergo various chemical reactions. DMVAO has been used as a catalyst in various reactions, such as the oxidation of alcohols and the synthesis of heterocyclic compounds. It has also been used as a reagent in organic synthesis, such as in the preparation of N-oxide derivatives of various compounds.
特性
CAS番号 |
13276-13-6 |
|---|---|
製品名 |
4-ethenyl-N,N-dimethylbenzeneamine oxide |
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
4-ethenyl-N,N-dimethylbenzeneamine oxide |
InChI |
InChI=1S/C10H13NO/c1-4-9-5-7-10(8-6-9)11(2,3)12/h4-8H,1H2,2-3H3 |
InChIキー |
AMAHCXRUCLJIPD-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C1=CC=C(C=C1)C=C)[O-] |
正規SMILES |
C[N+](C)(C1=CC=C(C=C1)C=C)[O-] |
その他のCAS番号 |
72878-77-4 |
同義語 |
Aniline, N,N-dimethyl-p-vinyl-, N-oxide (7CI,8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




